1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-methyl-3-(propan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide, has a molecular weight of 378.82. It is a solid substance and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridine (TFMP) intermediates . The synthesis can be achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of this compound is C16H22ClF3N4O. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring in this compound is substituted with a trifluoromethyl group and a chlorine atom .Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Corrosion Inhibition
1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-methyl-3-(propan-2-yl)urea has been studied in relation to its potential as a corrosion inhibitor. Research indicates that similar urea-derived Mannich bases exhibit significant inhibition effects on the corrosion of mild steel surfaces in acidic environments. These compounds, including those with pyridinyl and piperidinyl groups, show mixed-type inhibition properties and adhere to Langmuir's adsorption isotherm, suggesting a strong correlation between molecular structure and inhibition efficiency (Jeeva et al., 2015).
Glycine Transporter 1 Inhibition
A compound structurally related to this compound was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. Such inhibitors have potential therapeutic applications in central nervous system disorders by modulating glycine levels in the brain, which could impact treatments for schizophrenia and other neurological conditions (Yamamoto et al., 2016).
Nonlinear Optical Properties
Research into novel chalcone derivatives, which share a core structural similarity with the compound , demonstrates significant electro-optic properties. These materials, characterized by computational approaches, have shown potential applications in nonlinear optics, confirmed by their high static and dynamic polarizability and second and third harmonic generation values. Such properties indicate potential use in optoelectronic device fabrication, suggesting a similar exploration for this compound could be fruitful (Shkir et al., 2018).
Inflammation and Pain Management
In the context of inflammation and pain management, 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, structurally related to the compound of interest, have been synthesized and shown to inhibit human and murine soluble epoxide hydrolase (sEH) effectively. This inhibition is linked to the reduction of inflammatory pain, indicating potential for the development of new analgesic and anti-inflammatory medications (Rose et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1-methyl-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClF3N4O/c1-10(2)22-15(25)23(3)12-4-6-24(7-5-12)14-13(17)8-11(9-21-14)16(18,19)20/h8-10,12H,4-7H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQVNVHCHZINDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N(C)C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.